molecular formula C11H16FN B1385909 (5-Fluoro-2-methylphenyl)isobutylamine CAS No. 1019518-96-7

(5-Fluoro-2-methylphenyl)isobutylamine

Cat. No. B1385909
CAS RN: 1019518-96-7
M. Wt: 181.25 g/mol
InChI Key: FHUASRIXUDLDEN-UHFFFAOYSA-N
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Description

(5-Fluoro-2-methylphenyl)isobutylamine, or 5-FMA, is a novel synthetic molecule that has been studied for its potential applications in scientific research. This compound belongs to the class of substituted phenyl isobutylamines, which are derivatives of the parent compound phenethylamine. In recent years, 5-FMA has gained attention for its potential use in laboratory experiments due to its unique structure and properties.

Mechanism Of Action

5-FMA acts as a substrate for monoamine transporters, and it is thought to bind to these transporters in a similar manner to other substrates. The binding of 5-FMA to the transporters causes an increase in the intracellular concentration of the monoamines, which in turn leads to an increase in the activity of the transporters. This increase in activity is thought to be responsible for the pharmacological effects of 5-FMA.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FMA have been studied in both in vitro and in vivo models. In vitro studies have shown that 5-FMA has a direct effect on monoamine transporters, leading to an increase in the activity of these transporters. In vivo studies have demonstrated that 5-FMA has a direct effect on monoamine metabolism and can lead to changes in behavior and physiology.

Advantages And Limitations For Lab Experiments

The main advantage of 5-FMA is its ability to act as a substrate for monoamine transporters. This makes it a useful tool for studying the pharmacology of these transporters and their role in neuropsychiatric disorders. However, one limitation of 5-FMA is that it is not as potent as other substrates, such as amphetamine or methamphetamine.

Future Directions

The potential applications of 5-FMA are numerous, and there are many directions for future research. One potential direction is to further investigate the pharmacology of 5-FMA and its effects on monoamine transporters. Another potential direction is to explore the potential therapeutic applications of 5-FMA, such as its use in the treatment of neuropsychiatric disorders. Finally, further research could be conducted to explore the potential toxicological effects of 5-FMA.

Scientific Research Applications

Due to its unique structure and properties, 5-FMA has been studied for its potential applications in scientific research. One potential application of 5-FMA is as a tool for studying the pharmacology of monoamine transporters. 5-FMA has been found to act as a substrate for the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). In addition, 5-FMA has been studied for its potential use in the study of monoamine metabolism and its role in neuropsychiatric disorders.

properties

IUPAC Name

5-fluoro-2-methyl-N-(2-methylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-8(2)7-13-11-6-10(12)5-4-9(11)3/h4-6,8,13H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUASRIXUDLDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluoro-2-methylphenyl)isobutylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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